
1,3-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound that features a benzene ring substituted with two oxazoline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with ®-4-methyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, making it useful in catalysis. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its behavior in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Unique due to the presence of two oxazoline groups.
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Similar in structure but may have different substituents on the benzene ring.
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Contains different heterocyclic groups attached to the benzene ring.
Uniqueness
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific substitution pattern and the presence of oxazoline groups, which impart distinct chemical and physical properties compared to other benzene derivatives.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
(4R)-4-methyl-2-[3-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O2/c1-9-7-17-13(15-9)11-4-3-5-12(6-11)14-16-10(2)8-18-14/h3-6,9-10H,7-8H2,1-2H3/t9-,10-/m1/s1 |
Clave InChI |
RSCVPGQKACSLBP-NXEZZACHSA-N |
SMILES isomérico |
C[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C |
SMILES canónico |
CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)

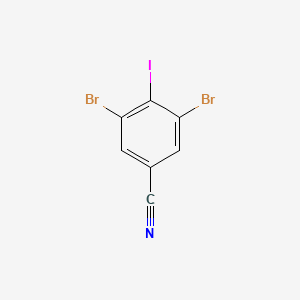
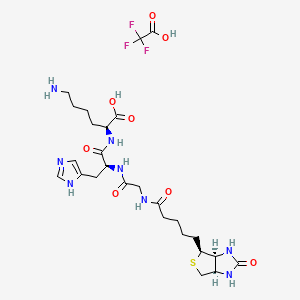

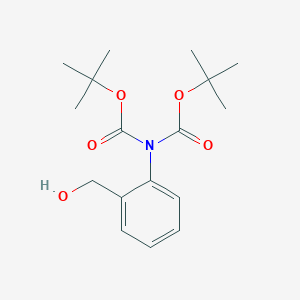
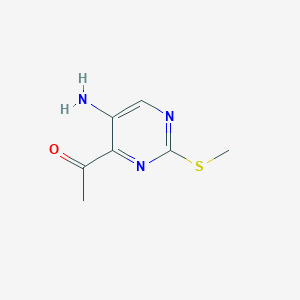
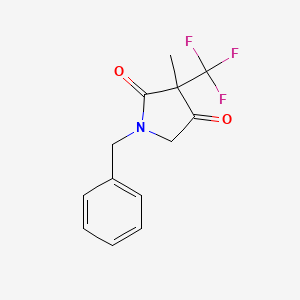
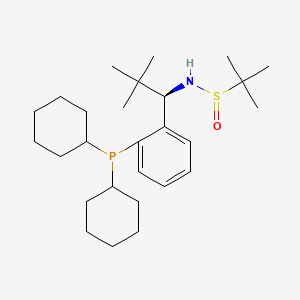
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)

